molecular formula C25H34N6O B8633897 INCB38579

INCB38579

Cat. No.: B8633897
M. Wt: 434.6 g/mol
InChI Key: LZOCXAJJOQPLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB38579 is a novel and potent small molecule antagonist of the histamine H₄ receptor. It has demonstrated significant anti-inflammatory pain and anti-pruritic (anti-itch) functions. This compound is highly selective for the histamine H₄ receptor, showing at least 80-fold selectivity over other histamine receptors (H₁, H₂, and H₃) and has good pharmacokinetic properties in rats and mice .

Preparation Methods

The synthesis of INCB38579 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrimidine ring, followed by the introduction of various functional groups to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures .

Chemical Reactions Analysis

INCB38579 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

INCB38579 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying the histamine H₄ receptor and its role in various biochemical pathways.

    Biology: Helps in understanding the cellular functions of leukocytes, including cell migration and cytokine production.

    Medicine: Potential therapeutic agent for treating chronic inflammatory diseases, such as inflammatory pain and pruritus.

    Industry: May be used in the development of new drugs targeting the histamine H₄ receptor .

Mechanism of Action

INCB38579 exerts its effects by selectively binding to the histamine H₄ receptor, thereby blocking histamine-induced signaling pathways. This inhibition prevents the migration of dendritic cells and eosinophils, which are involved in inflammatory responses. The compound’s high selectivity and potency make it an effective antagonist for studying the histamine H₄ receptor’s role in various physiological and pathological processes .

Comparison with Similar Compounds

INCB38579 is unique in its high selectivity and potency for the histamine H₄ receptor compared to other similar compounds. Some similar compounds include:

    JNJ-7777120: Another histamine H₄ receptor antagonist, but with lower selectivity and potency.

    VUF-6002: A histamine H₄ receptor agonist, used for different pharmacological studies.

    A-943931: A histamine H₄ receptor antagonist with different pharmacokinetic properties.

The uniqueness of this compound lies in its high selectivity, potency, and good pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C25H34N6O

Molecular Weight

434.6 g/mol

IUPAC Name

1-[7-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-cyclopentylethanone

InChI

InChI=1S/C25H34N6O/c1-29-10-12-30(13-11-29)23-16-22(27-25(26)28-23)20-7-6-19-8-9-31(17-21(19)15-20)24(32)14-18-4-2-3-5-18/h6-7,15-16,18H,2-5,8-14,17H2,1H3,(H2,26,27,28)

InChI Key

LZOCXAJJOQPLKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC4=C(CCN(C4)C(=O)CC5CCCC5)C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (24 uL, 0.17 mmol) was added to a mixture of 4-(4-methylpiperazin-1-yl)-6-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrimidin-2-amine HCl salt (15 mg, 0.034 mmol), cyclopentaneacetic acid (5.2 uL, 0.041 mmol) (Aldrich, Cat. #125490), and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (17 mg, 0.038 mmol) (Chem-Impex, Cat. #00604) in N,N-dimethylformate (0.5 mL). The mixture was stirred at r.t. for 30 min., and then purified by RP-LCMS (pH=10) to afford the desired product. Analytic LCMS (M+H)+: m/z=435.2.
Quantity
24 μL
Type
reactant
Reaction Step One
Name
4-(4-methylpiperazin-1-yl)-6-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyrimidin-2-amine HCl salt
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
5.2 μL
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylformate
Quantity
0.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.